molecular formula C13H12N4O3S2 B10866871 3,4-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide

3,4-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide

Cat. No.: B10866871
M. Wt: 336.4 g/mol
InChI Key: FKBPVRANERTSSP-VGOFMYFVSA-N
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Description

3,4-DIMETHYL-N’~5~-[(3-NITROPHENYL)METHYLENE]-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 3,4-DIMETHYL-N’~5~-[(3-NITROPHENYL)METHYLENE]-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with 3,4-dimethylthiazole-2-thione under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

3,4-DIMETHYL-N’~5~-[(3-NITROPHENYL)METHYLENE]-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

    Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various aldehydes and ketones .

Scientific Research Applications

3,4-DIMETHYL-N’~5~-[(3-NITROPHENYL)METHYLENE]-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N’~5~-[(3-NITROPHENYL)METHYLENE]-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring and nitro group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiosemicarbazide: Used in the synthesis of various heterocyclic compounds.

    3-Nitrobenzaldehyde: A precursor in the synthesis of many nitroaromatic compounds.

3,4-DIMETHYL-N’~5~-[(3-NITROPHENYL)METHYLENE]-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C13H12N4O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

3,4-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H12N4O3S2/c1-8-11(22-13(21)16(8)2)12(18)15-14-7-9-4-3-5-10(6-9)17(19)20/h3-7H,1-2H3,(H,15,18)/b14-7+

InChI Key

FKBPVRANERTSSP-VGOFMYFVSA-N

Isomeric SMILES

CC1=C(SC(=S)N1C)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(SC(=S)N1C)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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